molecular formula C17H15FN2OS B2459361 N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide CAS No. 1259117-93-5

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide

Cat. No.: B2459361
CAS No.: 1259117-93-5
M. Wt: 314.38
InChI Key: FIETVSYIDUHCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclobutyl group, a fluorophenyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.

    Introduction of the fluorophenyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the fluorophenyl group to the intermediate.

    Formation of the thiophene carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Material Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound is used in research to study its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-5-(2-chlorophenyl)-N-methylthiophene-2-carboxamide
  • N-(1-cyanocyclobutyl)-5-(2-bromophenyl)-N-methylthiophene-2-carboxamide
  • N-(1-cyanocyclobutyl)-5-(2-methylphenyl)-N-methylthiophene-2-carboxamide

Uniqueness

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs with different substituents

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-20(17(11-19)9-4-10-17)16(21)15-8-7-14(22-15)12-5-2-3-6-13(12)18/h2-3,5-8H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIETVSYIDUHCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(S1)C2=CC=CC=C2F)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.